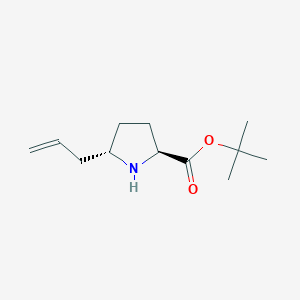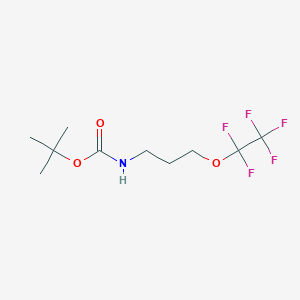
(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a pentafluoroethyloxy group attached to a propyl chain, which is further linked to a carbamic acid tert-butyl ester. The fluorinated nature of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pentafluoroethyloxy-propyl intermediate. This intermediate is then reacted with tert-butyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated groups in the compound can form strong interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroethyl carbamate: Similar in structure but with fewer fluorine atoms, leading to different chemical properties.
Pentafluoropropionic acid: Shares the pentafluoro group but differs in the overall structure and reactivity.
Hexafluoroisopropanol: Another fluorinated compound with distinct properties and applications.
Uniqueness
(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester stands out due to its specific combination of fluorinated groups and carbamate structure, providing unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.
Propriétés
Formule moléculaire |
C10H16F5NO3 |
|---|---|
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
tert-butyl N-[3-(1,1,2,2,2-pentafluoroethoxy)propyl]carbamate |
InChI |
InChI=1S/C10H16F5NO3/c1-8(2,3)19-7(17)16-5-4-6-18-10(14,15)9(11,12)13/h4-6H2,1-3H3,(H,16,17) |
Clé InChI |
LAQJLACFPBUGSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)
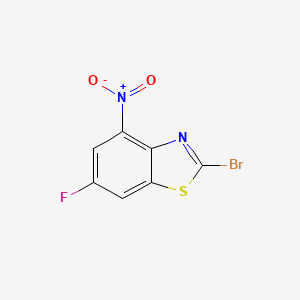

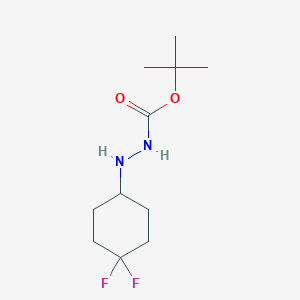
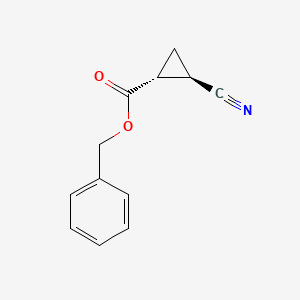
![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
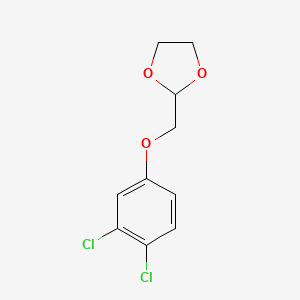
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)


